2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a central isoindole-1,3-dione core. Its structure features a bromomethyl-substituted 1,3-dioxolane ring linked via a methyl group to the nitrogen atom of the isoindole-dione moiety.
Properties
CAS No. |
57963-12-9 |
|---|---|
Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
2-[[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12BrNO4/c14-7-13(18-5-6-19-13)8-15-11(16)9-3-1-2-4-10(9)12(15)17/h1-4H,5-8H2 |
InChI Key |
HAWRFUOUYGFNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C(=O)C3=CC=CC=C3C2=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dioxolane Intermediate Preparation
The 1,3-dioxolane ring is typically synthesized by cyclizing a diol with a carbonyl compound. For example, glycerol derivatives react with ketones or aldehydes under acidic conditions to form dioxolanes. In one industrial process, dimethyl malonate and formaldehyde undergo condensation in methanol with sodium methoxide to generate a dioxolane precursor.
Reaction Conditions :
Bromination of the Dioxolane Moiety
Bromination of the dioxolane’s methyl group is achieved using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A patent describes bromomethylation via PBr₃ in methylene dichloride, yielding 85–90% substitution efficiency.
Optimization Insight :
-
Excess PBr₃ (1.2 equiv.) minimizes residual hydroxyl groups.
-
Anhydrous conditions prevent hydrolysis of the bromomethyl product.
Coupling to Isoindole-1,3-dione
Alkylation of Isoindole-1,3-dione
The bromomethyl-dioxolane intermediate is coupled to isoindole-1,3-dione via an SN2 mechanism. A method adapted from ticagrelor intermediate synthesis uses potassium carbonate in acetone to deprotonate the isoindole’s NH group, facilitating nucleophilic attack on the bromomethyl carbon.
Procedure :
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling between the dioxolane alcohol and isoindole-1,3-dione. This method avoids bromide intermediates but requires stoichiometric reagents.
Typical Conditions :
-
Solvent : THF
-
Reagents : DEAD (1.2 equiv.), PPh₃ (1.2 equiv.)
-
Temperature : 0°C to room temperature
Industrial-Scale Optimization
Catalytic Bromination
A cost-effective approach substitutes PBr₃ with HBr gas in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This reduces waste and improves atom economy.
Benchmark Data :
| Parameter | Value |
|---|---|
| HBr Concentration | 48% (w/w) |
| Reaction Time | 4 hours |
| Yield | 88% |
Purification Strategies
Recrystallization from isopropyl alcohol achieves >99.8% purity, while silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomeric impurities.
Mechanistic Analysis
The alkylation proceeds via deprotonation of isoindole-1,3-dione (pKa ~10) to generate a resonance-stabilized anion, which attacks the electrophilic bromomethyl carbon (Figure 1). Steric hindrance from the dioxolane ring slows the reaction, necessitating prolonged stirring. Competing elimination pathways are suppressed by maintaining mild temperatures (<40°C).
Side Reactions :
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can be employed in the study of enzyme inhibitors or as a probe in biochemical assays. Its bromomethyl group can be used to label biomolecules for tracking and imaging purposes.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of new therapeutic agents. It can also be used in the design of prodrugs that release active pharmaceutical ingredients in a controlled manner.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials, making them suitable for various applications.
Mechanism of Action
The mechanism by which 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
Aromatic and Heterocyclic Substituents
- Key Difference: The target compound’s bromomethyl-dioxolane substituent offers distinct reactivity compared to the imidazole’s nitrogen-based coordination.
- Key Difference: The bromomethyl group in the target compound provides a halogenated site for covalent binding, unlike the sulfonyl group’s non-covalent interactions.
Halogenated Derivatives
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS 857549-83-8):
- Features a chloromethyl-thiazole substituent, offering similar halogen reactivity but with a sulfur-containing heterocycle that may influence metabolic stability .
- Key Difference : Chlorine (Cl) vs. bromine (Br) alters electronegativity and bond strength, affecting reaction kinetics in synthetic applications.
2-(3-Bromopropoxy)isoindoline-1,3-dione (CAS 5181-36-2):
Oxygen-Containing Substituents
- 2-[(2S)-Oxiran-2-ylmethyl]-2,3-dihydro-1H-isoindole-1,3-dione :
- Substituted with an epoxide (oxirane) group, which is highly reactive in ring-opening reactions. The stereochemistry (S-configuration) may influence chiral recognition in biological systems .
- Key Difference : The dioxolane ring in the target compound is less strained than the epoxide, offering different reactivity profiles.
Physicochemical Properties
Notes:
- The bromomethyl-dioxolane substituent in the target compound increases lipophilicity (higher LogP) compared to oxocyclohexyl or bromopropoxy derivatives.
- Polar Surface Area (PSA) values are influenced by oxygen and nitrogen atoms, with heterocycles like thiazole contributing significantly .
Biological Activity
The compound 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and dioxolane that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, case studies, and molecular docking analyses.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Name: this compound
- CAS Number: 57963-12-9
- Molecular Formula: C13H12BrNO4
- Molecular Weight: 312.14 g/mol
Structural Features
The presence of the bromomethyl group and the dioxolane ring in its structure suggests potential reactivity and interaction with biological targets. The isoindole moiety is known for its pharmacological relevance, particularly in drug design.
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, derivatives of isoindole have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain isoindole derivatives showed IC50 values in the micromolar range against human cancer cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). Research indicates that structural modifications can enhance the binding affinity of these compounds to enzyme active sites, leading to increased inhibitory activity. For example, modifications involving the dioxolane moiety were shown to improve MAO inhibition significantly .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and various biological targets:
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| DNA Topoisomerase II | -8.5 | |
| Monoamine Oxidase | -7.8 | |
| Cholinesterase | -6.9 |
These studies reveal stable interactions, indicating that the compound may effectively inhibit these enzymes.
Case Study 1: Anticancer Activity
In a recent study, a series of isoindole derivatives were synthesized and tested for their anticancer properties. The results demonstrated that specific derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study concluded that structural features like the dioxolane ring contributed to enhancing biological activity .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could mitigate neuronal apoptosis via antioxidant mechanisms, highlighting their potential for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For example, parameters such as temperature, solvent polarity, and catalyst loading can be varied systematically to maximize yield and purity. Quantum chemical calculations (e.g., transition state analysis) can predict feasible pathways, while spectroscopic validation (NMR, IR) confirms intermediate formation .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with DFT-optimized molecular geometry (B3LYP/6-311++G(d,p)) to validate bond lengths and angles. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in regiochemistry, particularly for the bromomethyl-dioxolane moiety .
Q. How does the bromomethyl-dioxolane group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or UPLC to monitor degradation products. Compare hydrolysis rates in aqueous buffers (pH 1–13) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Computational modeling (e.g., molecular dynamics simulations) can predict labile bonds under stress conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions, and how do experimental results validate these predictions?
- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model reaction pathways for bromine displacement. Compare predicted activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy). Use ICReDD’s feedback loop, where discrepancies between computed and observed rates refine computational parameters (e.g., solvation models) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?
- Methodological Answer : Perform variable-temperature NMR to distinguish dynamic effects (e.g., conformational exchange) from structural misassignments. Cross-validate using solid-state NMR or single-crystal X-ray diffraction. If contradictions persist, revisit synthetic steps to rule out byproduct formation (e.g., via LC-MS trace analysis) .
Q. What molecular interactions drive the compound’s biological activity, and how can these be elucidated experimentally?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein targets (e.g., kinases or receptors). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Hirsfeld surface analysis identifies key van der Waals and π-π interactions in crystal structures .
Q. How does this compound compare structurally and functionally to its non-brominated or dioxolane-modified analogs?
- Methodological Answer : Synthesize analogs (e.g., replacing bromine with chlorine or omitting the dioxolane ring) and compare reactivity via Hammett plots or Fukui indices. Biological assays (e.g., enzyme inhibition IC50) quantify functional differences. Computational electrostatic potential (MEP) maps highlight electronic variations influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
